molecular formula C16H6BrD7O2 B1159516 (R)-Bromoenol lactone-d7

(R)-Bromoenol lactone-d7

Cat. No. B1159516
M. Wt: 324.2
InChI Key: BYUCSFWXCMTYOI-ROCJGVDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Bromoenol lactone-d7 ((R)-BEL-d7) contains seven deuterium atoms at the 2, 3, 4, 5, 6, 7, and 8 positions. It is intended for use as an internal standard for the quantification of (R)-BEL by GC- or LC-mass spectrometry (MS). The phospholipases are an extensive family of lipid hydrolases that function in cell signaling, digestion, membrane remodeling, and as venom components. The calcium-independent phospholipase A2 (iPLA2) are a PLA2 subfamily closely associated with the release of arachidonic acid in response to physiologic stimuli. (R)-Bromoenol lactone ((R)-BEL) is an irreversible, chiral, mechanism-based inhibitor of iPLA2γ. Unlike (S)-BEL, (R)-BEL does not inhibit iPLA2β except at high doses of 20-30 µM. (R)-BEL inhibits human recombinant iPLA2γ with an IC50 of approximately 0.6 µM.

Scientific Research Applications

Enantioselective Bromolactonization in Synthetic Chemistry

(R)-Bromoenol lactone-d7 is utilized in asymmetric bromolactonizations of alkynes using desymmetrization approaches. This compound, combined with certain catalysts, can produce bromoenol lactones with high yield and enantioselectivity, making it a valuable building block in synthetic chemistry. The resulting products contain a tetrasubstituted alkene and a quaternary stereocenter, highly desirable in complex molecule synthesis (Wilking et al., 2013).

Role in Phospholipid Metabolism and Cell Integrity

(R)-Bromoenol lactone-d7 has been identified as a potent inhibitor of calcium-independent phospholipase A2 (iPLA2) and phosphatidate phosphohydrolase-1 (PAP-1), key enzymes in phospholipid metabolism. Inhibition of these enzymes by (R)-Bromoenol lactone-d7 can lead to apoptosis in various cell lines, underlining the compound's role in cellular integrity and survival (Fuentes et al., 2003).

Impact on Arachidonate Dynamics and Prostaglandin Synthesis

In murine osteoblastic cells, (R)-Bromoenol lactone-d7's inhibition of iPLA2s affects arachidonate dynamics and prostaglandin synthesis. This underscores its significant influence on inflammatory responses and cellular signaling pathways, highlighting its potential in researching inflammatory diseases and bone metabolism (Leis & Windischhofer, 2016).

Synthesis of Naphthols and Photochromic Materials

(R)-Bromoenol lactone-d7 is involved in the synthesis of naphthols via Rh(III)-catalyzed domino C-H activation, annulation, and lactonization processes. These naphthols are intermediates in the production of photochromic dichroic materials, demonstrating the compound's utility in advanced material synthesis (Hanchate et al., 2019).

α-Bromolactone Synthesis

(R)-Bromoenol lactone-d7 is also essential in α-bromolactone synthesis from lactones, a key step in the manufacture of many pharmaceutical and industrial chemicals. The compound's reactivity and stability make it suitable for various synthetic applications (Yamamoto et al., 2021).

Role in Endothelial Cell Proliferation and Angiogenesis

In endothelial cells, (R)-Bromoenol lactone-d7's inhibition of iPLA2-VIA activity modulates cell proliferation and angiogenesis. This highlights its potential in researching vascular diseases and the development of anti-angiogenic therapies (Herbert & Walker, 2006).

Dye Degradation and Environmental Applications

(R)-Bromoenol lactone-d7 plays a role in enhancing the activity of enzymes involved in dye degradation, making it relevant in environmental science, particularly in wastewater treatment and the reduction of industrial pollutants (Dai et al., 2021).

properties

Product Name

(R)-Bromoenol lactone-d7

Molecular Formula

C16H6BrD7O2

Molecular Weight

324.2

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1/i1D,2D,3D,4D,5D,6D,7D

InChI Key

BYUCSFWXCMTYOI-ROCJGVDXSA-N

SMILES

[2H]C1=C([2H])C([2H])=C2C(C([2H])=C([2H])C([2H])=C2[C@]3([H])C(O/C(CC3)=C/Br)=O)=C1[2H].CC

synonyms

(R)-BEL-d7

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Bromoenol lactone-d7
Reactant of Route 2
(R)-Bromoenol lactone-d7

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